

Spectroscopic Profile of 2-Chloro-5-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-nitrophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-nitrophenol**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This information is critical for the unambiguous identification, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of **2-Chloro-5-nitrophenol** is supported by a combination of spectroscopic techniques. The key data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Spectrum

The ^1H NMR spectrum of **2-Chloro-5-nitrophenol** is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, and one broad signal for the phenolic hydroxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro substituents.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~7.8	d	~2.5
H-4	~7.6	dd	~8.8, 2.5
H-3	~7.2	d	~8.8
-OH	Variable (broad s)	s	-

Note: Data are estimated based on typical values for similar compounds and may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift (δ , ppm)
C-2 (C-Cl)	~120
C-5 (C-NO ₂)	~148
C-1 (C-OH)	~155
C-3	~125
C-4	~128
C-6	~115

Note: Data are estimated based on typical values for substituted phenols and publicly available spectral data. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-5-nitrophenol** reveals characteristic absorption bands corresponding to its functional groups. The spectrum is typically acquired as a KBr pellet.^[1]

Vibrational Mode	Wavenumber (ν , cm^{-1})	Intensity
O-H stretch (phenolic)	3400-3200	Strong, Broad
Aromatic C-H stretch	3100-3000	Medium
NO ₂ asymmetric stretch	~1530	Strong
Aromatic C=C stretch	~1600, ~1470	Medium-Strong
NO ₂ symmetric stretch	~1350	Strong
C-O stretch (phenolic)	~1250	Strong
C-Cl stretch	~740	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-Chloro-5-nitrophenol**, the molecular ion peak is expected at an m/z corresponding to its molecular weight (173.55 g/mol). The presence of chlorine will result in a characteristic $M+2$ peak with an intensity of approximately one-third of the molecular ion peak.

m/z	Relative Intensity (%)	Proposed Fragment
173/175	High	$[M]^+$
143/145	Medium	$[M-\text{NO}]^+$
127	Medium	$[M-\text{NO}_2]^+$
99	Medium	$[M-\text{NO}_2-\text{CO}]^+$
63	High	$[\text{C}_5\text{H}_3]^+$

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of nitroaromatic compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Chloro-5-nitrophenol** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

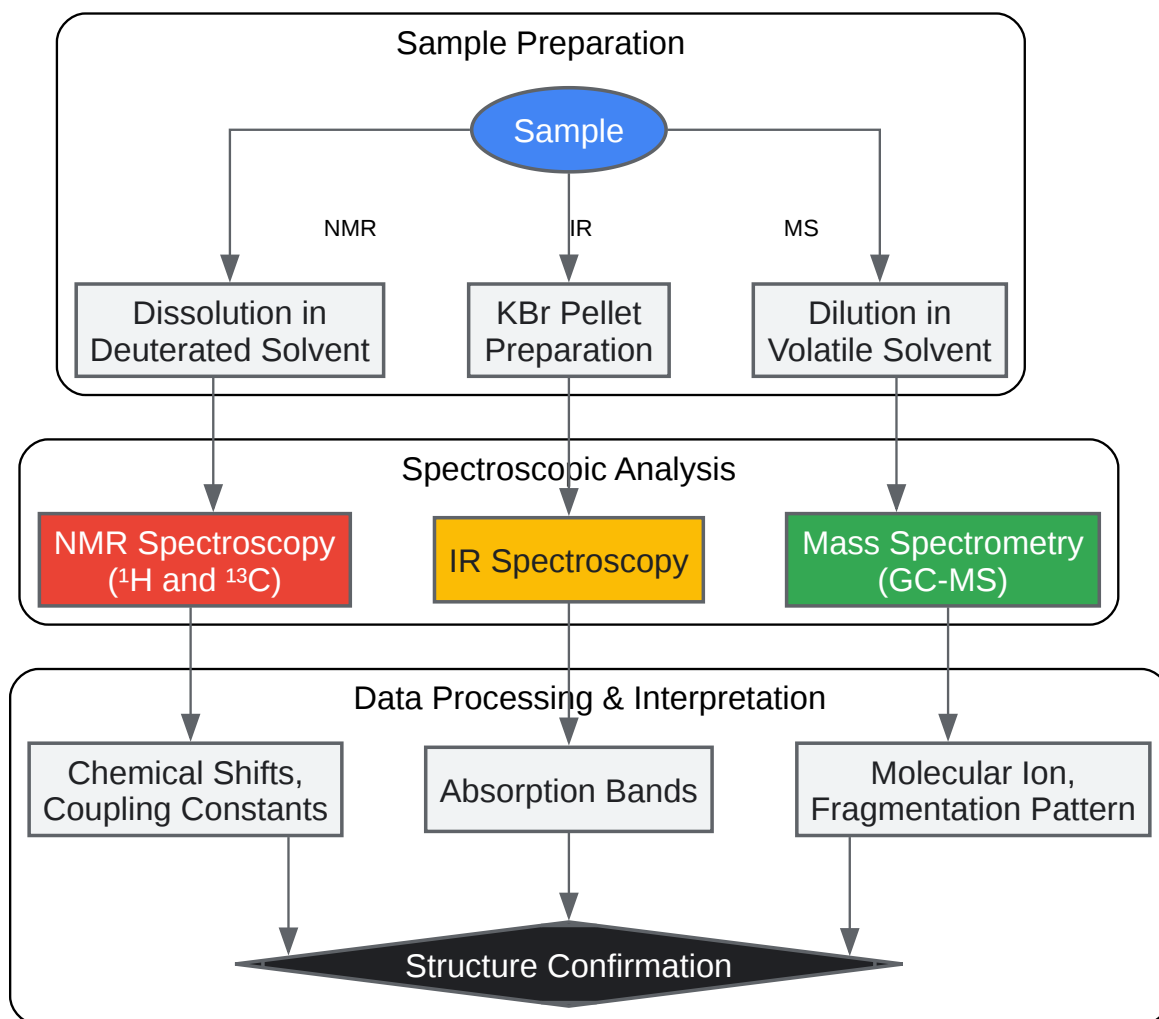
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **2-Chloro-5-nitrophenol** sample is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of **2-Chloro-5-nitrophenol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method, with an ionization energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Process Visualization

The general workflow for the spectroscopic analysis of **2-Chloro-5-nitrophenol** is illustrated below. This diagram outlines the logical progression from sample preparation to data analysis and structural confirmation.



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Caption: Workflow for the spectroscopic analysis of **2-Chloro-5-nitrophenol**.

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References

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